N,N',N''-Tritosyldiethylenetriamine disodium salt

CAS No.: 52601-80-6

Cat. No.: VC3791867

Molecular Formula: C25H29N3Na2O6S3

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52601-80-6 |

|---|---|

| Molecular Formula | C25H29N3Na2O6S3 |

| Molecular Weight | 609.7 g/mol |

| IUPAC Name | disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide |

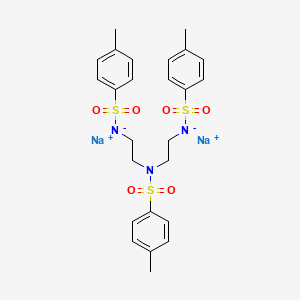

| Standard InChI | InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1 |

| Standard InChI Key | HWXFIPYUNYRUJA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a diethylenetriamine backbone where all three amine groups are substituted with tosyl (p-toluenesulfonyl) groups. The disodium salt form arises from the deprotonation of two sulfonamide nitrogen atoms, enhancing solubility in polar solvents. The IUPAC name is disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide .

Physical and Chemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 609.69 g/mol | |

| Melting Point | 275°C (decomposition) | |

| Boiling Point | 736.9°C at 760 mmHg (predicted) | |

| Density | 1.325 g/cm³ (predicted) | |

| Solubility | Polar solvents (DMF, DMSO) |

The compound exhibits stability at room temperature but decomposes upon exposure to strong acids or bases . Its infrared (IR) spectrum shows characteristic sulfonyl (S=O) stretches at 1154 cm⁻¹ and aromatic C-H bends at 815 cm⁻¹ .

Synthesis and Manufacturing

Conventional Synthesis Routes

N,N',N''-Tritosyldiethylenetriamine disodium salt is synthesized via sequential tosylation of diethylenetriamine. The process involves:

-

Tosylation: Reaction of diethylenetriamine with excess p-toluenesulfonyl chloride in alkaline conditions.

-

Deprotonation: Treatment with sodium hydroxide to form the disodium salt .

A high-yield alternative employs 1,2-bis(tosyloxy)ethane and cesium carbonate in dimethylformamide (DMF), achieving cyclization efficiencies >90% .

Industrial-Scale Production

Manufacturers like Sigma-Aldrich and TCI America optimize purity (≥97%) via recrystallization from acetone-water mixtures . The absence of HPLC purification in modern protocols reduces costs, enabling multi-gram synthesis .

Applications in Coordination Chemistry and Radiopharmaceuticals

Macrocyclic Ligand Synthesis

The compound is pivotal in preparing 1,4,7-triazacyclononane (TACN) derivatives. Reaction with 1,2-dibromoethane or 1,2-bis(tosyloxy)ethane yields tritosylated TACN, a precursor for metal-chelating agents . These ligands exhibit high affinity for borderline Lewis acids like Cu(II) and Ag(I), with stability constants () exceeding 15 .

Radiopharmaceutical Development

Recent studies highlight its role in synthesizing NODIA-Me, a bifunctional chelator for and isotopes used in positron emission tomography (PET) . Key advancements include:

-

Improved Yield: Two-step synthesis routes increased yields from 20% to 50–70% .

-

In Vivo Stability: -NODIA-Me conjugates demonstrated >95% stability in murine models, enabling precise tumor imaging .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Sigma-Aldrich | ≥97% | 1–25 g | $200–$500/g |

| TCI America | ≥98% | 25 g | $180–$450/g |

| Aladdin Scientific | ≥97% | 1–10 g | $220–$600/g |

These suppliers restrict sales to research laboratories, prohibiting medical or consumer use .

Recent Advances and Research Developments

Enhanced Chelation Kinetics

Modifications to the TACN framework have yielded ligands with faster metal-binding kinetics ( min for ), critical for rapid radiopharmaceutical labeling .

Environmental Impact Mitigation

Green chemistry approaches now recover >80% of DMF solvent via distillation, reducing waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume